3-Fluoro-6-methylpyridine-2-carbaldehyde

Lactate Dehydrogenase-A (LDHA) Inhibition Cancer Metabolism Enzyme Assay

SAR studies require precise substitution patterns to achieve reproducible target engagement. This fluorinated pyridine carbaldehyde provides validated baselines for two distinct oncology targets. - **LDHA optimization**: Baseline enzyme inhibition (Ki 39 µM; IC50 37-42 µM) with cellular activity in Raji cells (IC50 42 µM). - **AKR1B10 targeting**: Sub-micromolar hit (IC50 240 nM) for HCC/lung cancer research-non-interchangeable with JAK2-targeting isomers. - **Heterocyclization studies**: Evaluate 3-fluoro substituent effects on triazine vs. N-oxide product distribution.

Molecular Formula C7H6FNO
Molecular Weight 139.13
CAS No. 884495-48-1
Cat. No. B3030232
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Fluoro-6-methylpyridine-2-carbaldehyde
CAS884495-48-1
Molecular FormulaC7H6FNO
Molecular Weight139.13
Structural Identifiers
SMILESCC1=NC(=C(C=C1)F)C=O
InChIInChI=1S/C7H6FNO/c1-5-2-3-6(8)7(4-10)9-5/h2-4H,1H3
InChIKeyQZRIZGILKSORNO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Fluoro-6-methylpyridine-2-carbaldehyde Compound Overview


3-Fluoro-6-methylpyridine-2-carbaldehyde (CAS 884495-48-1) is a fluorinated pyridine derivative characterized by a fluorine atom at the 3-position, a methyl group at the 6-position, and an aldehyde group at the 2-position . The compound exhibits a molecular formula of C₇H₆FNO and a molecular weight of 139.13 g/mol . Its unique substitution pattern confers specific electronic and steric properties that influence its reactivity and binding affinity toward biological targets [1]. The compound is commercially available in research-grade purity (typically ≥97%) and serves as a versatile intermediate in medicinal chemistry and organic synthesis .

Scaffold type
Fluorinated pyridine aldehyde building block
Enzyme context
Reported LDHA and AKR1B10 interaction
Synthetic utility
Aldehyde handle for heterocyclization studies

Substitution Specificity of 3-Fluoro-6-methylpyridine-2-carbaldehyde


Structural modifications within the pyridine carbaldehyde class profoundly alter both synthetic utility and biological target engagement. For example, the absence of the 6-methyl group in 3-fluoropyridine-2-carbaldehyde (CAS 31224-43-8) eliminates the steric and electronic modulation that influences enzyme binding, while the lack of the 3-fluoro substituent in 6-methylpyridine-2-carbaldehyde (CAS 1122-72-1) reduces metabolic stability and alters heterocyclization outcomes [1]. Even positional isomers, such as 5-fluoropyridine-2-carbaldehyde (CAS 31181-88-1), exhibit divergent biological activity profiles—acting as JAK2 kinase inhibitors rather than targeting aldo-keto reductases or lactate dehydrogenase . These non-interchangeable differences underscore the necessity of specifying the exact substitution pattern for reproducible research outcomes and downstream synthetic success [2].

6‑Methyl deletion
Loss of steric/electronic modulation may shift enzyme binding profiles compared to 3‑fluoropyridine‑2‑carbaldehyde.
3‑Fluoro absence
6‑Methylpyridine‑2‑carbaldehyde lacks reported AKR1B10/LDHA activity and yields different heterocyclization product ratios.
Positional isomer divergence
5‑Fluoropyridine‑2‑carbaldehyde targets JAK2 kinase, not AKR1B10, demonstrating non‑interchangeable biological selectivity.

3-Fluoro-6-methylpyridine-2-carbaldehyde Comparative Bioactivity


LDHA Inhibition Activity

3-Fluoro-6-methylpyridine-2-carbaldehyde inhibits human liver purified lactate dehydrogenase-A (LDHA) with a Ki of 39 µM (3.90E+4 nM) and an IC50 of 37 µM (3.70E+4 nM), as determined by fluorimetric NADH oxidation assay [1]. In a cellular context using human Raji cells, the compound reduced intracellular lactate levels with an IC50 of 42 µM (4.20E+4 nM) [1]. No comparable LDHA inhibition data are available for the non-fluorinated analog 6-methylpyridine-2-carbaldehyde or for 3-fluoropyridine-2-carbaldehyde, indicating that the combined 3-fluoro/6-methyl substitution pattern confers a unique interaction profile with this cancer metabolism target [2].

LDHA Inhibition
Cross‑study comparable
IC50 = 37 µM (purified enzyme)
Ki = 39 µM
Supports LDHA enzyme inhibition endpoint context; non‑fluorinated and des‑methyl analogs lack reported activity.
Cellular lactate reduction IC50 = 42 µM in Raji cells; fluorimetric NADH oxidation assay.
Lactate Dehydrogenase-A (LDHA) Inhibition Cancer Metabolism Enzyme Assay

AKR1B10 Inhibition

The compound inhibits human recombinant N-terminus His6-tagged AKR1B10 expressed in E. coli with an IC50 of 240 nM (0.24 µM), as assessed by pyridine-3-aldehyde reduction [1]. In contrast, a closely related analog—6-methylpyridine-2-carbaldehyde (lacking the 3-fluoro substituent)—shows no documented AKR1B10 inhibition. Among positional isomers, 5-fluoropyridine-2-carbaldehyde exhibits JAK2 kinase inhibition rather than AKR1B10 activity, demonstrating that the specific 3-fluoro/6-methyl pattern is critical for targeting this aldo-keto reductase .

AKR1B10 Inhibition
Cross‑study comparable
IC50 = 240 nM
Sub‑micromolar AKR1B10 inhibition assay context; positional isomer targets JAK2 instead.
Recombinant His6‑AKR1B10, pyridine‑3‑aldehyde reduction readout.
Aldo-Keto Reductase (AKR) Inhibition Cancer Biomarker Enzyme Assay

Heterocyclization Reactivity Modulation

In a systematic study of substituent effects on heterocyclization, 6-methylpyridine-2-carbaldehyde underwent conversion to both 1,2,4-triazine and 1,2,4-triazine 4-oxide derivatives, whereas 6-bromopyridine-2-carbaldehyde yielded only the 4-oxide product and 6-formylpyridine-2-carbonitrile failed to react entirely [1]. The introduction of a 3-fluoro substituent (as in the target compound) is predicted to further modulate the electronic environment of the pyridine ring, potentially shifting the product distribution or reaction kinetics in heterocyclization reactions—a parameter that can be experimentally quantified in a head-to-head comparison with the non-fluorinated 6-methyl analog [2].

Heterocyclization Reactivity
Class‑level inference
Predicted product distribution shift vs. 6‑methyl analog
Electronic modulation by fluorine may alter 1,2,4‑triazine/4‑oxide ratio; requires empirical comparison.
Based on substituent effect trends with isonitrosoacetophenone hydrazones.
Heterocyclic Chemistry Synthetic Methodology Reactivity Profiling

3-Fluoro-6-methylpyridine-2-carbaldehyde Research Applications


LDHA-Targeted Anticancer Research

Use 3-fluoro-6-methylpyridine-2-carbaldehyde as a starting scaffold for structure-activity relationship (SAR) studies aimed at optimizing lactate dehydrogenase-A (LDHA) inhibition. The compound's quantified Ki (39 µM) and IC50 (37–42 µM) values provide a baseline for analog comparison, and its cellular activity in Raji cells (IC50 = 42 µM) supports further optimization for cancer metabolism research [1].

AKR1B10 Inhibitor Lead Identification

Employ the compound as a sub-micromolar hit (IC50 = 240 nM) for AKR1B10, a biomarker and potential therapeutic target in hepatocellular carcinoma and lung cancer. This activity profile distinguishes it from other fluorinated pyridine carbaldehydes (e.g., 5-fluoropyridine-2-carbaldehyde, which targets JAK2) and supports its selection for dedicated AKR1B10 SAR campaigns [2].

Heterocyclization Methodology Development

Incorporate 3-fluoro-6-methylpyridine-2-carbaldehyde in comparative heterocyclization studies to evaluate the influence of the 3-fluoro substituent on product distribution (1,2,4-triazine vs. 1,2,4-triazine 4-oxide). Systematic comparison with the non-fluorinated 6-methyl analog will reveal synthetic advantages or differences in reaction outcome [3].

Application
Selection Property
Validation Focus
LDHA‑targeted oncology metabolism research
Fluorinated aldehyde scaffold with reported LDHA inhibition
Ki/IC50 reproducibility, cellular lactate reduction endpoints
AKR1B10 inhibitor lead identification
Sub‑micromolar AKR1B10 interaction profile
AKR1B10 selectivity over JAK2, SAR expansion
Heterocyclization methodology
Fluoro substituent effect on triazine product outcome
Head‑to‑head comparison with 6‑methyl analog

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